(E)-4-bromo-N,N-dimethylbut-2-enamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-bromo-N,N-dimethylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHRFQOAARPHM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 4 Bromo N,n Dimethylbut 2 Enamide and Its Derivatives
Established Synthetic Pathways for the Core (E)-4-bromo-N,N-dimethylbut-2-enamide Structure
The foundational synthesis of this compound often relies on the transformation of readily available precursors, such as α,β-unsaturated acids or carbonyl compounds.
A common and effective strategy for the synthesis of amides involves the activation of a carboxylic acid via its corresponding acid chloride. For α,β-unsaturated amides, the parent unsaturated acid is first converted to a more reactive acyl chloride. This intermediate is then reacted with the desired amine to form the final amide product.
Specifically, α,β-unsaturated acids can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride. This reactive intermediate is then subjected to nucleophilic attack by dimethylamine (B145610) to yield the target this compound. This two-step process is generally high-yielding and allows for modular synthesis by varying the amine component. researchgate.net For instance, the reaction of α,β-unsaturated acid chlorides with primary amines like tritylamine (B134856) in the presence of a base such as triethylamine (B128534) proceeds under mild conditions to afford the corresponding amides in high yield. researchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
| (E)-4-bromobut-2-enoic acid | Dimethylamine | Thionyl Chloride, Triethylamine | This compound | High |
| α,β-unsaturated acid chloride | Tritylamine | Triethylamine | β,γ-unsaturated tritylamide | High |
This table illustrates a general approach for the synthesis of unsaturated amides via an acid chloride intermediate.
General methods for synthesizing halogenated butenamides often involve the direct halogenation of α,β-unsaturated carbonyl precursors. These methods are valuable for introducing the required bromine atom onto the butenamide scaffold.
One such procedure involves the use of N-Bromosuccinimide (NBS) in conjunction with a base. For example, α,β-unsaturated carbonyl compounds can be converted into their corresponding bromo-enones using a combination of NBS and triethylamine hydrobromide (Et₃N•3HBr) in the presence of potassium carbonate. organic-chemistry.org This reaction proceeds at room temperature under mild conditions and typically results in high yields. organic-chemistry.org
Another established method is the addition of hydrobromic acid (HBr) across the double bond of an α,β-unsaturated carbonyl compound, facilitated by an oxidant like Oxone. The resulting dihalide intermediate is then treated with a base, such as triethylamine (Et₃N), to induce elimination and form the α-bromo-α,β-unsaturated carbonyl compound. organic-chemistry.org
| Starting Material | Reagents | Intermediate | Final Product |
| α,β-unsaturated carbonyl | 1. HBr, Oxone | Dihalide adduct | α-bromo-α,β-unsaturated carbonyl |
| α,β-unsaturated carbonyl | NBS, Et₃N•3HBr, K₂CO₃ | N/A | Bromo-enone |
This interactive table outlines general methods for the synthesis of halogenated unsaturated carbonyls, key precursors for halogenated butenamides.
Advanced Synthetic Approaches Utilizing the Compound
The vinyl bromide functionality in this compound makes it a valuable substrate for a variety of advanced synthetic transformations, including the construction of complex cyclic and acyclic molecules.
The carbon-bromine bond in the subject compound serves as a synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds, which is particularly useful in the synthesis of N-heterocyclic scaffolds. Transition metal-catalyzed cross-coupling reactions are paramount in this context.
For example, derivatives of this compound can participate in palladium-catalyzed Suzuki cross-coupling reactions. In these reactions, the vinyl bromide is coupled with various aryl or heteroaryl boronic acids to construct complex molecular frameworks containing thiophene (B33073) and other aromatic systems. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. researchgate.net Similarly, copper-catalyzed Ullmann C-N coupling reactions provide a direct method to aminate bromo-substituted aromatic and heteroaromatic compounds, offering a pathway to diverse N-heterocycles. nih.gov
| Reactants | Catalyst/Base | Reaction Type | Product Class |
| (E)-4-bromo-...-aniline derivative, Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | Biaryl N-heterocycles |
| 2-Bromodibenzothiophene, Amine source | Cu₂O | Ullmann C-N Coupling | N-Substituted Dibenzothiophenes |
This table summarizes the use of bromo-substituted compounds in forming N-heterocyclic scaffolds via cross-coupling reactions.
The α,β-unsaturated amide moiety is a key functional group that can be further derivatized to generate more complex amide structures. Modern catalytic methods enable efficient and selective transformations.
One advanced strategy is the direct enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines. nih.gov This method allows for the introduction of chirality at the β-position under mild conditions. Furthermore, palladium and copper catalysts can be employed in aerobic oxidative N-dealkylation and carbonylation reactions, transforming tertiary amines and olefins into (E)-α,β-unsaturated amides. rsc.org This approach provides a straightforward route to synthetically useful and bioactive amide derivatives from readily accessible starting materials. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to molecular complexity. Vinyl halides like this compound are valuable components in such strategies.
A notable example is the ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion to stereoselectively form either E- or Z-vinyl halides. acs.org The stereochemical outcome can be controlled by the choice of solvent; polar solvents like DMF favor the E-isomer, while less polar solvents such as acetone (B3395972) favor the Z-isomer. acs.org Another strategy involves a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones using magnesium bromide (MgBr₂) as both a Lewis acid promoter and the bromine source. organic-chemistry.org Vinyl sulfonates, which can serve as green alternatives to vinyl bromides, have also been used in palladium-catalyzed multicomponent reactions with boronic acids and alkenes to create complex products. mdpi.com
| Reaction Type | Catalyst/Reagent | Components | Product |
| Three-Component Coupling | Ruthenium(II) complex | Alkyne, Enone, Halide ion | E- or Z-vinyl halide |
| Baylis-Hillman Reaction | MgBr₂ | Aldehyde, Activated alkene, Amine | (Z)-β-bromo ketone |
| Carbopalladation | Palladium complex | Vinyl sulfonate, Boronic acid, Alkene | Substituted alkene |
This interactive table highlights the application of vinyl halides and their surrogates in various multicomponent reaction strategies.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone in the synthesis and functionalization of organic molecules, and it plays a crucial role in the transformations of this compound and its analogs. The presence of a vinyl bromide moiety makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position.
Suzuki-Miyaura Coupling: One of the most powerful and widely used transition metal-catalyzed reactions for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For substrates similar to this compound, such as methyl (E)-4-bromobut-2-enoate, ligand-free Suzuki coupling protocols have been developed. These methods offer the advantage of simplicity and reduced cost. For instance, the coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids can be achieved in high to excellent yields under mild conditions, providing access to a range of 4-arylcrotonates. researchgate.net This methodology is highly relevant for the derivatization of this compound, allowing for the synthesis of compounds with diverse aromatic and heteroaromatic substituents. The reaction is compatible with a variety of functional groups on the boronic acid partner. nih.gov
A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a molecule also containing a bromo substituent, demonstrated the successful incorporation of various electron-donating and withdrawing groups via a palladium-catalyzed reaction with different boronic acids. researchgate.netnih.gov This highlights the robustness of the Suzuki coupling for functionalizing bromo-substituted organic molecules.
Heck Reaction: The Heck reaction is another pivotal palladium-catalyzed process that involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comliverpool.ac.uk This reaction could be employed to further functionalize derivatives of this compound or to synthesize the butenamide backbone itself. While specific examples involving the target compound are not prevalent in the cited literature, the general applicability of the Heck reaction to vinyl bromides suggests its potential in this context.
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with a structurally similar substrate, methyl (E)-4-bromobut-2-enoate, illustrating the scope and efficiency of this transformation.
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 95 |
| 4-Methylphenylboronic acid | Methyl (E)-4-(p-tolyl)but-2-enoate | 92 |
| 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 90 |
| 4-Chlorophenylboronic acid | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | 88 |
| 3-Nitrophenylboronic acid | Methyl (E)-4-(3-nitrophenyl)but-2-enoate | 85 |
Principles of Green Chemistry in the Synthesis of Related Compounds
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact, improve safety, and enhance efficiency. For the synthesis of compounds related to this compound, several green chemistry approaches are particularly relevant.
A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental concern.
Mechanochemical Synthesis: Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a powerful solvent-free alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of primary amides from esters by ball milling with calcium nitride as an ammonia (B1221849) source. organic-chemistry.org This method is compatible with a variety of functional groups, including halogens, and proceeds in high yields with significantly reduced reaction times and waste generation compared to conventional methods. organic-chemistry.org The mechanochemical synthesis of amides from carboxylic acids and amines using various coupling reagents has also been extensively developed, demonstrating the broad applicability of this solvent-free approach. researchgate.net
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation provides another efficient method for conducting reactions under solvent-free conditions. For example, the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds like cyanoacetamide can be carried out rapidly and in high yields under microwave irradiation without any solvent. oatext.com This approach is particularly relevant for the synthesis of α,β-unsaturated amides and their derivatives, offering a green and efficient alternative to conventional heating methods. oatext.com
The following table presents data from a study on the microwave-assisted solvent-free synthesis of α,β-unsaturated cyanoacrylamides, demonstrating the high efficiency of this green chemistry approach.
| Aromatic Aldehyde | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 2.0 | 95 |
| 4-Chlorobenzaldehyde | 1.5 | 98 |
| 4-Hydroxybenzaldehyde | 2.5 | 92 |
| 4-Nitrobenzaldehyde | 1.0 | 99 |
| Cinnamaldehyde | 3.0 | 88 |
One-Pot Methodologies: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. They reduce solvent usage, minimize waste, and save time and resources. The synthesis of amides via the oxidative amidation of aldehydes with amines has been achieved in a one-pot fashion using a recyclable copper-based metal-organic framework (MOF) as a catalyst. rsc.orgscispace.com Similarly, the conversion of carboxylic acids to amides can be performed in one pot using thionyl chloride for activation. rsc.org These methodologies could be adapted for the synthesis of this compound and its derivatives, for instance, in a one-pot halogenation-amidation sequence. The synthesis of substituted pyridines from β-halo α,β-unsaturated aldehydes has also been reported via one-pot multicomponent reactions. researchgate.net
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed under mild conditions. mdpi.comcrdeepjournal.org This method aligns with green chemistry principles by often allowing the use of water as a solvent, reducing the need for hazardous organic solvents, and enabling the use of inexpensive and environmentally benign inorganic bases. acsgcipr.orgfzgxjckxxb.com PTC is widely applicable in various organic syntheses, including alkylation, substitution, and condensation reactions, and could be employed in the synthesis or modification of this compound. core.ac.uk For example, the synthesis of an ester or ether linkage to a derivative of the target compound could be facilitated by PTC.
Enantioselective Synthesis Applications Involving Related Amides
The development of enantioselective synthetic methods is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. For α,β-unsaturated amides, enantioselective conjugate addition reactions are a key strategy for introducing chirality.
Asymmetric Conjugate Addition: The Michael or conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org However, α,β-unsaturated amides are generally less reactive Michael acceptors compared to their ester or ketone counterparts. Despite this, significant progress has been made in developing catalytic asymmetric conjugate additions to these substrates.
Copper-catalyzed systems are prominent in this area. For instance, the enantioselective conjugate addition of silyl (B83357) groups to unsaturated ketones, esters, and other carbonyl compounds has been achieved with high efficiency and enantioselectivity using copper complexes of chiral N-heterocyclic carbenes. nih.gov The direct enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines has also been reported, providing a one-step route to these valuable compounds. nih.gov Furthermore, catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups to dienoates have been developed, expanding the scope of asymmetric conjugate additions. nih.gov
Aza-Michael and Thio-Michael Additions: The conjugate addition of nitrogen (aza-Michael) and sulfur (thio-Michael) nucleophiles to α,β-unsaturated amides provides a direct route to chiral β-amino and β-thio amides, respectively. The diastereoselective conjugate addition of lithium benzylamides to α,β-unsaturated amides derived from pseudoephedrine as a chiral auxiliary has been shown to produce highly enantioenriched β-amino esters after further transformation. researchgate.net The thio-Michael addition of thiols to α,β-unsaturated amides can be catalyzed by N-methylmorpholine-based ionic liquids, with some reactions proceeding smoothly in water, highlighting a green aspect of this transformation. rsc.orgresearchgate.net
The following table provides examples of enantioselective conjugate addition reactions to α,β-unsaturated carbonyl compounds, showcasing the high levels of stereocontrol that can be achieved with modern catalytic systems.
| Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Cyclohexenone | (Dimethylphenylsilyl)pinacolatoboron | CuCl / Chiral Imidazolinium Salt | 95 | 99:1 | nih.gov |
| Cyclopentenone | (Dimethylphenylsilyl)pinacolatoboron | CuCl / Chiral Imidazolinium Salt | 92 | 98:2 | nih.gov |
| (E)-Chalcone | (Dimethylphenylsilyl)pinacolatoboron | CuCl / Chiral Imidazolinium Salt | 94 | 96:4 | nih.gov |
| Ethyl (E)-but-2-enoate | (Dimethylphenylsilyl)pinacolatoboron | CuCl / Chiral Imidazolinium Salt | 90 | 95:5 | nih.gov |
| Cinnamic Acid | Dimethylamine | CuH / Chiral Bisphosphine Ligand | 85 | 94:6 | nih.gov |
Reactivity Profiles and Mechanistic Investigations
Fundamental Reactivity of the But-2-enamide (B7942871) Moiety
The but-2-enamide core of (E)-4-bromo-N,N-dimethylbut-2-enamide dictates its primary electronic and reactive properties. This unsaturated amide system exhibits a conjugated π-system that influences its susceptibility to both electrophilic and nucleophilic attack.
The α,β-unsaturated amide moiety in this compound displays dual reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of Michael acceptors. Conversely, the lone pair of electrons on the nitrogen atom can participate in resonance, increasing the electron density of the carbonyl oxygen and the α,β-double bond, which can allow for electrophilic attack at these positions.
The presence of the bromine atom at the γ-position further influences the electronic properties of the molecule. Bromine, being an electronegative atom, can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the conjugated system.
Table 1: Electrophilic and Nucleophilic Sites in this compound
| Site | Character | Reactivity |
| Carbonyl Carbon | Electrophilic | Nucleophilic acyl addition |
| β-Carbon | Electrophilic | Conjugate (Michael) addition |
| α,β-Double Bond | Nucleophilic | Electrophilic addition |
| Carbonyl Oxygen | Nucleophilic | Protonation, Lewis acid coordination |
| Bromine Atom | Electrophilic | Can be attacked by certain nucleophiles |
Amides are generally stable functional groups, but they can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. For this compound, hydrolysis would be expected to yield (E)-4-bromobut-2-enoic acid and dimethylamine (B145610).
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the presence of the α,β-double bond and the vinyl bromide, forcing conditions such as elevated temperatures and strong acids or bases may be required to achieve complete hydrolysis.
A study on the hydrolysis of 2-bromo-4,5-dimethylacetanilide demonstrated that amide hydrolysis could be achieved using 3 M NaOH under reflux conditions, yielding the corresponding amine in 68% yield. chemspider.com While not the same substrate, this provides an indication of the conditions that might be necessary.
The reduction of α,β-unsaturated amides can proceed via different pathways depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality to an amine. In the case of this compound, treatment with LiAlH₄ would be expected to reduce the amide to the corresponding allylic amine, potentially also affecting the carbon-bromine bond. The reduction of secondary allyl amides with LiAlH₄ has been shown to sometimes lead to the concomitant reduction of the double bond. nih.gov
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce amides. libretexts.org However, it can selectively reduce the carbonyl group of α,β-unsaturated ketones and aldehydes. For α,β-unsaturated amides, NaBH₄ is typically unreactive towards the amide group itself.
Table 2: Expected Products from Hydride Reduction of this compound
| Reagent | Expected Major Product(s) | Comments |
| LiAlH₄ | (E)-4-bromo-N,N-dimethylbut-2-en-1-amine | Potential for C-Br bond reduction and/or double bond reduction as side reactions. nih.gov |
| NaBH₄ | No reaction | Amide functionality is generally resistant to NaBH₄ reduction. libretexts.org |
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The presence of both an electrophilic β-carbon and a reactive carbon-bromine bond makes this compound a versatile precursor for various bond-forming reactions.
Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. In the case of this compound, a nucleophile would attack the electrophilic β-carbon. α,β-Unsaturated amides are generally less reactive Michael acceptors compared to the corresponding esters and ketones. However, the reaction can be facilitated by using highly reactive nucleophiles or by activating the substrate with a Lewis acid.
A wide range of nucleophiles can be employed in conjugate addition reactions, including organocuprates (Gilman reagents), enamines, and stabilized enolates. For instance, the rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides has been reported to proceed with high regio- and enantioselectivity. researchgate.net This suggests that with appropriate catalytic activation, similar transformations could be possible for this compound.
The vinyl bromide moiety in this compound is a site for various oxidative transformations. One important reaction is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the carbon-bromine bond is replaced with a new carbon-carbon bond. While these are not strictly oxidative transformations of the bromoalkene itself, they are key reactions of this functional group. For example, a study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated successful Suzuki cross-coupling reactions at the bromo-substituent. nih.gov
More direct oxidative transformations of the bromoalkene are also possible. For instance, vinyl halides can undergo oxidative addition to low-valent metal complexes, such as palladium(0), which is a key step in many cross-coupling catalytic cycles. researchgate.netacs.org
Catalytic Reaction Mechanisms
While specific Lewis acid-catalyzed reactions for this compound are not detailed, the broader class of enamides and amides readily participates in such transformations. Lewis acids can activate the amide carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack or other downstream reactions. researchgate.net For example, Lewis acids like BBr₃ have been employed in amide-directed C-H borylation, where the Lewis acid coordinates to the carbonyl oxygen. researchgate.net
In related systems, Lewis and Brønsted acids have been shown to mediate electrophilic addition and cyclization reactions. rsc.org These transformations often involve the activation of a substrate by the acid, followed by intramolecular cyclization and termination by a nucleophile. rsc.org The combination of enamine catalysis with metal Lewis acid catalysis has also been explored, although this requires strategies to prevent the irreversible coordination of the amine catalyst to the hard metal Lewis acid, which would deactivate both catalytic species. researchgate.net
Asymmetric organocatalysis represents a powerful tool in modern organic synthesis. acs.org For substrates like this compound, the butenamide core could potentially be activated through enamine or iminium ion formation, cornerstone strategies in organocatalysis. youtube.com Proline and its derivatives are common catalysts for such transformations, acting as bifunctional catalysts that can provide an acidic proton to activate an electrophile while forming a nucleophilic enamine. youtube.com
However, the application of standard enamine activation to α-halogenated carbonyl compounds can be challenging. acs.org The presence of a bulky α-substituent, such as a bromine atom, may sterically hinder the nucleophilic reactivity of the enamine intermediate. acs.org To overcome this, alternative noncovalent activation strategies using chiral Brønsted bases have been explored for sterically hindered aldehydes. acs.org Furthermore, the development of novel polyfunctional organocatalysts that incorporate amide functionalities has been an area of active research, leading to new catalysts for reactions like asymmetric aldol (B89426) additions. rsc.orgnih.gov
The carbon-bromine bond in this compound is a key site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are highly effective for forming new carbon-carbon bonds. The Suzuki cross-coupling reaction, for instance, has been successfully applied to structurally similar bromo-imine compounds, demonstrating the feasibility of coupling the vinyl bromide moiety with various boronic acids. researchgate.netnih.gov These reactions typically employ a Palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. researchgate.netnih.gov
The general mechanism for a Suzuki coupling involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex) is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the Pd(0) catalyst.
| Boronic Acid Partner | Product Type | Yield (%) |
|---|---|---|
| 3-Chloro-4-fluorophenyl boronic acid | Monosubstituted | 33-40 |
| 4-Chlorophenyl boronic acid | Monosubstituted | 33-40 |
| Various aryl boronic acids | Disubstituted | 31-46 |
Beyond palladium, other transition metals like nickel and molybdenum are known to catalyze related transformations. williams.edunih.gov Mechanistic studies of molybdenum-catalyzed asymmetric allylic alkylations have revealed a retention-retention pathway, which contrasts with the inversion-inversion pathway typically observed in palladium-catalyzed versions of the reaction. nih.gov This difference is attributed to the formation of a seven-coordinate intermediate in the molybdenum catalytic cycle, which undergoes reductive elimination with retention of configuration. nih.gov Cobalt-based catalysts have also been developed for reactions such as the isomerization of allylamines, proceeding through a proposed mechanism involving C-H activation to generate a cobalt-hydride species. acs.org
Theoretical Insights into Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure, reactivity, and selectivity of chemical reactions involving compounds like this compound. For structurally related molecules, DFT calculations have been used to analyze frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and various reactivity descriptors. researchgate.netnih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the nucleophilic and electrophilic character of different parts of the molecule. researchgate.net The MESP maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov Calculated reactivity descriptors such as ionization energy, electron affinity, and chemical hardness provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.gov
In the context of asymmetric catalysis, theoretical studies are crucial for elucidating the origins of stereoselectivity. For example, DFT calculations have been used to show how non-covalent interactions, such as hydrogen bonding and π-π stacking between the substrate and a chiral catalyst, can stabilize one transition state over another, leading to high enantioselectivity. acs.org These computational models can rationalize experimental outcomes and guide the design of more efficient and selective catalysts.
Transition State Characterization and Analysis
A comprehensive analysis of the transition state geometries, energies, and vibrational frequencies for reactions involving this compound would be presented here. This would typically involve computational chemistry studies to model the reaction pathways, identifying the key structural features of the transition states that govern the reaction rate and selectivity. Without specific research on this compound, no data can be presented.
Z/E and Stereoselectivity Rationalization
This section would focus on the factors that control the stereochemical outcome of reactions involving this compound. The rationalization for the observed or predicted Z/E selectivity and other forms of stereoselectivity would be discussed based on the analysis of transition state models. In the absence of specific studies, a detailed rationalization is not possible.
Distortion-Interaction Analysis in Reaction Mechanisms
The application of the Distortion-Interaction Model (also known as the Activation Strain Model) to reactions of this compound would be detailed in this section. This analysis would partition the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants. This powerful tool provides insight into the origins of reaction barriers and selectivity. However, as no such analysis has been published for this specific compound, this section remains speculative.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR data for (E)-4-bromo-N,N-dimethylbut-2-enamide, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, are not available in the surveyed literature. Such data would be crucial for confirming the presence and connectivity of the vinyl, methylene (B1212753), and methyl protons in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Specific chemical shifts for the carbonyl, vinyl, methylene, and methyl carbons of this compound have not been reported in published research.
Solid-State NMR Applications for Structural Characterization
Solid-state NMR can provide valuable information about the structure and dynamics of molecules in the solid phase. There are no available studies on the application of solid-state NMR for the structural characterization of this compound.
Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. A published IR spectrum for this compound, which would show characteristic absorption bands for the C=O (amide), C=C (alkene), C-N, and C-Br bonds, could not be located.
Mass Spectrometry (MS) Techniques and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including the molecular ion peak and the pattern of fragmentation, are not documented in available scientific literature.
X-ray Diffraction Studies for Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. There are no published X-ray diffraction studies for this compound in the Cambridge Structural Database or other publicly accessible resources. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, which together define the molecular geometry of a compound.
For a molecule like this compound, a single-crystal X-ray diffraction study would be invaluable. It would confirm the (E)-configuration of the double bond, characterize the planarity of the amide group, and reveal the conformational orientation of the N,N-dimethylamino group relative to the rest of the molecule. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.
A hypothetical data table for the crystallographic parameters of this compound, were the data available, would resemble the following:
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₁₀BrNO |
| Formula Weight | 192.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 812.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.570 |
Note: The data in this table is purely illustrative and not based on experimental results.
Powder X-ray Diffraction (PXRD) for Bulk Purity and Crystallinity
Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. It is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.
For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch. Any crystalline impurities would present as additional peaks in the diffractogram. The technique is also instrumental in identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule that can have distinct physical properties. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.
Thermal Analysis (Thermogravimetric Analysis) and Thermal Stability
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition behavior.
A TGA analysis of this compound would reveal the temperature at which the compound begins to decompose. The resulting thermogram would show a stable baseline up to the onset of decomposition, at which point a mass loss would be observed. The shape of the decomposition curve can provide insights into the kinetics of the degradation process. For a pure, non-solvated crystalline solid, a single-step decomposition is often observed.
A hypothetical data table summarizing the thermal stability of this compound might look as follows:
| Parameter | Hypothetical Value |
| Onset of Decomposition (°C) | 210 |
| Temperature of Maximum Mass Loss (°C) | 235 |
| Residual Mass at 500 °C (%) | 5.2 |
Note: The data in this table is purely illustrative and not based on experimental results.
Investigations of Tautomerism and Conformational States in Related Amides
While specific studies on the tautomerism of this compound are not available, the general behavior of α,β-unsaturated amides can be discussed. Tautomerism, the interconversion of constitutional isomers, is a possibility in such systems. For instance, an amide-imidol tautomerism could exist, although the amide form is generally significantly more stable.
More relevant to this class of compounds is the study of conformational states, particularly rotation around the C-N amide bond. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of planar cis and trans conformers. In N,N-disubstituted amides like this compound, the steric hindrance between the substituents on the nitrogen and the carbonyl oxygen generally favors a conformation where the substituents are directed away from the carbonyl group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (E)-4-bromo-N,N-dimethylbut-2-enamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of brominated amides typically involves nucleophilic substitution or bromination of pre-existing amide frameworks. For analogous compounds (e.g., 4-bromo-N,N-dimethylaniline), bromination agents like liquid bromine or N-bromosuccinimide (NBS) are used under controlled temperatures (0–25°C) in non-polar solvents (e.g., CCl₄) . Pyridine may enhance regioselectivity by acting as a catalyst or acid scavenger. Reaction optimization includes monitoring reaction time, temperature, and stoichiometry via TLC or GC-MS. For stereoselective synthesis of the (E)-isomer, steric hindrance and solvent polarity should be adjusted to favor the trans-configuration .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., vinyl proton at δ ~6.5 ppm for the (E)-isomer, bromine-induced deshielding effects).
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (Br exhibits a 1:1 M/M+2 ratio).
- Elemental Analysis : Validate empirical formula consistency (C₆H₁₀BrNO).
- HPLC : Assess purity (>95% recommended for research-grade material) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodology : Brominated compounds often pose toxicity and reactivity risks. Implement:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂ or Ar) and amber glass to prevent light-induced degradation.
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL ( ), which employs least-squares minimization to optimize atomic positions and thermal parameters. For disordered regions (common in flexible enamide groups), apply restraints to bond lengths/angles. Validate refinement with R-factor convergence (<5%) and electron density maps (e.g., omit maps for residual peaks) .
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how can they be analyzed?
- Methodology : Hydrogen-bonding networks and halogen interactions (C-Br⋯O/N) can be mapped using Mercury or CrystalExplorer . Graph-set analysis ( ) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For quantitative analysis, calculate interaction energies via Hirshfeld surface analysis or DFT simulations .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodology : Contradictions may arise from dynamic effects (e.g., hindered rotation of the dimethylamide group). Strategies include:
- Variable-Temperature NMR : Observe coalescence of split signals at elevated temperatures.
- 2D NMR (COSY, NOESY) : Confirm coupling pathways and spatial proximities.
- Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts .
Q. What experimental approaches can elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom in this compound is a potential site for palladium-catalyzed coupling. Screen catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and ligands (XPhos) in anhydrous THF or DMF. Monitor reaction progress via TLC and isolate products via column chromatography. Confirm coupling efficiency using ¹H NMR and HRMS .
Data Analysis and Interpretation
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s properties?
- Methodology : Discrepancies in properties like dipole moments or solubility may stem from solvent effects or crystal packing. Calibrate computational models (e.g., DFT with solvent continuum models like PCM) to experimental conditions. Compare multiple software packages (Gaussian, ORCA) for consistency .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track changes via UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
